(3,3,4,4-Tetrafluoro-cyclobut-1-enyl)-benzene
Overview
Description
(3,3,4,4-Tetrafluoro-cyclobut-1-enyl)-benzene is a fluorinated organic compound characterized by a cyclobutene ring with four fluorine atoms and a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3,4,4-Tetrafluoro-cyclobut-1-enyl)-benzene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tetrafluoroethylene with benzene in the presence of a catalyst to form the cyclobutene ring. The reaction conditions often require elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3,3,4,4-Tetrafluoro-cyclobut-1-enyl)-benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclobutene ring to a cyclobutane ring.
Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts is typical for reduction reactions.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce cyclobutane derivatives.
Scientific Research Applications
(3,3,4,4-Tetrafluoro-cyclobut-1-enyl)-benzene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique fluorinated structure.
Mechanism of Action
The mechanism by which (3,3,4,4-Tetrafluoro-cyclobut-1-enyl)-benzene exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atoms can enhance the compound’s stability and reactivity, allowing it to interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
3,3,4,4-Tetrafluorocyclobutene: Similar in structure but lacks the benzene ring.
2-Chloro-3,3,4,4-tetrafluoro-1-cyclobuten-1-yl(ethyl) ether: Contains additional chlorine and ether groups.
1,2-Diiodo-3,3,4,4-tetrafluorocyclobutene: Contains iodine atoms instead of a benzene ring.
Uniqueness
(3,3,4,4-Tetrafluoro-cyclobut-1-enyl)-benzene is unique due to the combination of a highly fluorinated cyclobutene ring and a benzene ring. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and pharmaceuticals.
Properties
IUPAC Name |
(3,3,4,4-tetrafluorocyclobuten-1-yl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4/c11-9(12)6-8(10(9,13)14)7-4-2-1-3-5-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCNNWHXJDOTPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(C2(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10606416 | |
Record name | (3,3,4,4-Tetrafluorocyclobut-1-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10606416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313-28-0 | |
Record name | (3,3,4,4-Tetrafluorocyclobut-1-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10606416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.